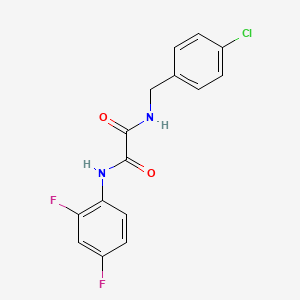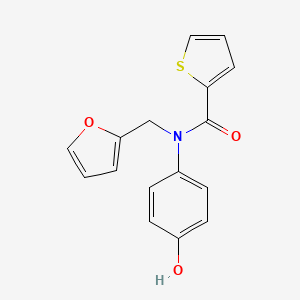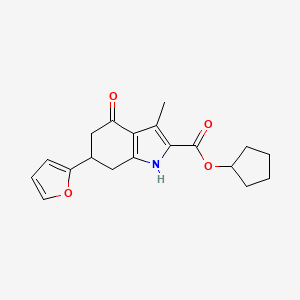![molecular formula C17H16ClIN2O2 B4240390 N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide](/img/structure/B4240390.png)
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide
Overview
Description
N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide, commonly known as CI-1011, is a small molecule drug that has been extensively studied for its potential use in the treatment of Alzheimer's disease. It belongs to the class of compounds known as gamma-secretase inhibitors, which aim to reduce the production of amyloid beta peptides, a key pathological hallmark of Alzheimer's disease.
Mechanism of Action
CI-1011 works by inhibiting the activity of gamma-secretase, an enzyme complex that is responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides. By reducing the production of these peptides, CI-1011 aims to slow down the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects:
CI-1011 has been shown to reduce the levels of amyloid beta peptides in the brain, which is a key pathological hallmark of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of the disease, although the exact mechanism behind this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using CI-1011 in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of assays and studies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on CI-1011. One area of focus is the development of more potent and selective gamma-secretase inhibitors, which may have greater therapeutic potential for the treatment of Alzheimer's disease. Another area of interest is the investigation of the long-term effects of gamma-secretase inhibition on brain function and neurodegeneration. Additionally, there is ongoing research into the use of CI-1011 in combination with other drugs for the treatment of Alzheimer's disease.
Scientific Research Applications
CI-1011 has been extensively studied for its potential use in the treatment of Alzheimer's disease. In preclinical studies, it has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of the disease. Clinical trials have also been conducted to evaluate its safety and efficacy in humans, although results have been mixed.
properties
IUPAC Name |
N-(4-chloro-2-morpholin-4-ylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2/c18-12-5-6-15(16(11-12)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYCQMWJRMEUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
![(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4240374.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B4240384.png)
![5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4240399.png)

![4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4240406.png)
![1-(4-fluorophenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4240410.png)